molecular formula C12H12N2 B13740621 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole

1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole

Cat. No.: B13740621
M. Wt: 184.24 g/mol
InChI Key: UIOQTEXDRMOZII-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is a heterocyclic compound featuring an imidazole ring fused with a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: TBHP, hydrogen peroxide (H2O2)

    Reducing Agents: NaBH4, lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted imidazole derivatives.

Mechanism of Action

The mechanism of action of 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various receptors and enzymes through diverse weak interactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 1-(But-2-yn-1-yl)-2-methyl-1H-indole
  • 1-(But-2-yn-1-yl)-2-methyl-1H-pyrrole
  • 1-(But-2-yn-1-yl)-2-methyl-1H-pyrazole

Uniqueness: 1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole is unique due to its fused imidazole-benzene ring structure, which imparts distinct chemical and biological properties. This structural feature allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial applications .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

1-but-2-ynyl-2-methylbenzimidazole

InChI

InChI=1S/C12H12N2/c1-3-4-9-14-10(2)13-11-7-5-6-8-12(11)14/h5-8H,9H2,1-2H3

InChI Key

UIOQTEXDRMOZII-UHFFFAOYSA-N

Canonical SMILES

CC#CCN1C(=NC2=CC=CC=C21)C

Origin of Product

United States

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